4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a triazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the coupling of the pyridine moiety to the triazole ring. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Preliminary studies suggest that it may have potential as an anti-cancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-pyridazinone derivatives: These compounds share the 4-oxo functional group and have shown similar biological activities, particularly in kinase inhibition.
Triazoloquinoxaline derivatives: These compounds contain a triazole ring and have been studied for their antiviral and antimicrobial properties.
Triazolothiadiazine derivatives: These compounds also feature a triazole ring and have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide apart is its combination of a chromene core, triazole ring, and pyridine moiety
Biological Activity
The compound 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is a hybrid molecule that incorporates a chromene core and a 1,2,3-triazole moiety. This structural combination has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of the target compound typically involves a multi-step process that includes:
- Formation of the Triazole Ring : Utilizing click chemistry methods, particularly the reaction of azides with alkynes under copper-catalyzed conditions.
- Chromene Derivative Formation : The chromene structure can be synthesized through condensation reactions involving phenolic compounds and carbonyl precursors.
- Final Coupling : The triazole and chromene components are coupled to form the final product.
Recent studies have optimized these synthetic routes to enhance yield and purity while minimizing environmental impact through green chemistry approaches .
Structural Characteristics
The molecular structure of this compound exhibits:
- A triazole ring that contributes to its bioactivity through interactions with biological targets.
- A carbonyl group that may participate in hydrogen bonding, enhancing binding affinity to target proteins.
Crystallographic studies reveal detailed bond lengths and angles critical for understanding its reactivity and interaction with biological macromolecules .
Anticancer Activity
Research indicates that compounds containing both triazole and chromene structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins and caspases .
- In Vitro Studies : In cell line assays, derivatives of this compound have shown IC50 values in the micromolar range against various cancer types, indicating potent activity .
Antimicrobial Properties
The presence of the triazole moiety is associated with enhanced antimicrobial activity:
- Broad-spectrum Activity : Studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Modulation : In vitro studies have shown reduced expression levels of TNF-alpha and IL-6 in treated macrophages .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
Properties
IUPAC Name |
4-oxo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-15-8-17(26-16-6-2-1-5-14(15)16)18(25)20-9-12-11-23(22-21-12)13-4-3-7-19-10-13/h1-8,10-11H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKAJOQFBCETET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.